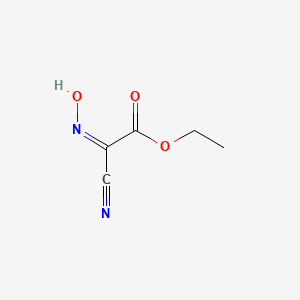

Ethyl 2-cyano-2-(hydroxyimino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42116. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXLZAXGXOXAP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-39-0, 3849-21-6 | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): The Gold Standard Additive in Modern Peptide Chemistry

Abstract

This guide provides an in-depth technical analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure®, for researchers, chemists, and professionals in peptide science and drug development. We will explore its fundamental chemical properties, dissect its mechanism of action in suppressing racemization and enhancing coupling efficiency, and offer a data-driven comparison against traditional additives like HOBt and HOAt. This document serves as a practical resource, complete with detailed experimental protocols for both solid-phase and solution-phase synthesis, safety guidelines, and an overview of next-generation coupling reagents derived from the Oxyma core structure.

The Foundational Challenge: Fidelity in Amide Bond Formation

The synthesis of peptides, a cornerstone of pharmaceutical research and biotechnology, hinges on the sequential formation of amide bonds between amino acids. The most prevalent method for this transformation involves the activation of a carboxylic acid group using a carbodiimide reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] This activation generates a highly reactive O-acylisourea intermediate.[1][2]

However, the high reactivity of this intermediate is also its primary liability. It is inherently unstable and susceptible to two major side reactions that compromise the integrity of the final peptide:

-

N-acylurea Formation: The O-acylisourea can rapidly rearrange into a stable, inactive N-acylurea, terminating the coupling reaction and complicating purification.[1][2][3]

-

Racemization: For chiral amino acids, the intermediate can cyclize to form an oxazolone. This process can lead to the loss of stereochemical integrity at the α-carbon (epimerization), yielding diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity.[1][2]

To mitigate these issues, "additives" were introduced to the coupling cocktail. For decades, the field was dominated by benzotriazole derivatives, namely 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form more stable active esters, improving yields and reducing racemization.[4][5]

A Paradigm Shift in Safety and Efficiency: The Emergence of Oxyma

While effective, the widespread use of HOBt and HOAt has been curtailed by a critical safety flaw: they are classified as explosive materials, particularly in their anhydrous state.[6][7][8] This poses significant risks in handling, storage, and transport, prompting the search for a safer, non-explosive alternative without compromising performance.

This search culminated in the adoption of This compound (Oxyma) as the new industry standard.[1][8][9] Oxyma is an oxime-based compound that provides a compelling combination of high efficiency, robust racemization suppression, and a vastly superior safety profile.[6][7][9]

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | [1][10] |

| Common Names | Oxyma, OxymaPure® | [2][11] |

| CAS Number | 3849-21-6 | [1][2] |

| Molecular Formula | C₅H₆N₂O₃ | [1][2][12] |

| Molar Mass | 142.11 g·mol⁻¹ | [1][2][12] |

| Appearance | White to off-white crystalline powder | [1][10] |

| pKa | 4.60 | [1][2][10] |

| Solubility | Soluble in DMF, DCM, CH₃CN, NMP | [10][13][14] |

Core Properties of this compound.

Mechanism of Action: Ensuring High-Fidelity Peptide Coupling

The efficacy of Oxyma lies in its acidity (pKa 4.60), which is comparable to that of HOBt, and its ability to act as an exceptional acyl transfer agent.[1][15][16] During the coupling reaction, its mechanism follows a clear, self-validating pathway that minimizes side reactions.

-

Activation: The carbodiimide (e.g., DIC) reacts with the C-terminus of the N-protected amino acid to form the highly reactive O-acylisourea intermediate.

-

Interception: Before the intermediate can rearrange or form an oxazolone, Oxyma rapidly intercepts it. This reaction forms a highly reactive Oxyma-ester.[1][2][11]

-

Coupling: The Oxyma-ester is significantly more stable than the O-acylisourea but remains sufficiently reactive to undergo clean and efficient nucleophilic attack by the N-terminal amine of the adjacent amino acid or peptide chain.[1] This forms the desired peptide bond with minimal risk of racemization.[1]

Performance Benchmarking: Oxyma vs. Benzotriazoles

Field-proven data consistently demonstrates that Oxyma is not merely a safer substitute for HOBt/HOAt, but a chemically superior one. It frequently provides higher yields and lower levels of racemization, particularly in the synthesis of complex or "difficult" peptide sequences.[6][9][17]

| Parameter | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | Oxyma (this compound) |

| Coupling Efficiency | Good, widely used as a baseline standard. | Very High, often used for difficult couplings. | Excellent. Often superior to HOBt and comparable or superior to HOAt.[2][9] |

| Racemization Suppression | Good, effective for most standard couplings. | Very Good, superior to HOBt. | Excellent. Remarkable capacity to inhibit racemization.[7][9][17] |

| Safety Profile | High Risk. Anhydrous form is a Class 1 explosive.[6] | High Risk. Possesses explosive properties.[7][8] | High Safety Profile. Non-explosive and thermally stable.[6][7][9] |

| Green Chemistry | Poor. Benzotriazoles are persistent environmental pollutants. | Poor. Benzotriazoles are persistent environmental pollutants. | Good. Considered a "green" additive; compatible with green solvents.[2][11][18] |

Comparative analysis of common peptide coupling additives.

Experimental Protocols: Practical Application

Oxyma's versatility allows for its seamless integration into both solid-phase and solution-phase synthesis workflows. It can be substituted directly for HOBt in most established protocols without significant modification.

This protocol outlines a typical coupling cycle on a resin support using the DIC/Oxyma combination.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[6][15]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.[15]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved dibenzofulvene adducts.

-

Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and Oxyma (3–5 equivalents) in DMF.[6]

-

Coupling Initiation: Add DIC (3–5 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes.[6][16]

-

Coupling Reaction: Add the complete activation cocktail to the washed resin. Agitate the mixture at room temperature for 30 minutes to 2 hours.[1][6]

-

Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.[1]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

This protocol describes the coupling of an N-protected amino acid to an amino acid ester.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.[19]

-

Pre-activation: Add N,N'-diisopropylethylamine (DIPEA) (1.1 equivalents) to the mixture and stir for 5 minutes.[19]

-

Amine Addition: In a separate solution, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) in DCM. Add this solution to the pre-activated mixture.[19]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.[19]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide, which can be purified further by column chromatography or recrystallization.

The Next Generation: Oxyma-Based Stand-Alone Coupling Reagents

The success of Oxyma as an additive has led to the development of highly efficient stand-alone coupling reagents where the Oxyma moiety is integrated into a uronium or phosphonium salt structure.[2][3][4] These reagents offer the benefits of Oxyma in a single, convenient, and highly reactive compound.

-

COMU® ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]): A uronium salt of Oxyma that shows excellent coupling efficiency, high solubility, and a favorable safety profile.[3][4][5][18] It is particularly noted for its performance in green solvents.[5]

-

PyOxim & PyOxP: Phosphonium salt derivatives of Oxyma that are also powerful coupling reagents with high reactivity and safety.[3][4][8]

Synthesis and Safety

Oxyma is readily synthesized via the nitrosation of ethyl cyanoacetate.[10][13] The reaction involves treating ethyl cyanoacetate with nitrous acid, generated in situ from sodium nitrite and a weak acid like acetic acid.[10][13][20] The reaction is typically performed at low temperatures (0-5°C) and a pH of ~4.5 to prevent ester hydrolysis.[10][13]

While vastly safer than HOBt/HOAt, Oxyma is still a chemical reagent and requires appropriate handling.

| Hazard Statement | Precautionary Measures | Reference(s) |

| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands after handling. | [21] |

| H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [21][22] |

| H319: Causes serious eye irritation | Wear eye protection/face shield. | [21][22] |

| H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [21][22] |

Summary of Safety Information for Oxyma.

Always handle Oxyma in a fume hood while wearing standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]

Conclusion

This compound (Oxyma) represents a significant advancement in peptide chemistry. It has successfully addressed the critical need for a non-explosive, high-performance coupling additive. By forming a stable yet reactive Oxyma-ester, it effectively minimizes common side reactions, suppresses racemization, and ensures high coupling yields. Its superior safety profile, proven efficiency, and compatibility with green chemistry principles firmly establish Oxyma as the indispensable, state-of-the-art additive for modern peptide synthesis, enabling the reliable and safe production of peptides for research and pharmaceutical development.[1]

References

-

Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). This compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. Bulletin of the Chemical Society of Japan. [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. cem.com. [Link]

-

Gyros Protein Technologies. (2025). Oxyma as an additive in green solid-phase peptide synthesis. gyrosproteintechnologies.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). innopharmchem.com. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [Link]

-

Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. en.wikipedia.org. [Link]

-

ResearchGate. (2010). ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. researchgate.net. [Link]

-

El-Faham, A., & Albericio, F. (2015). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. Molecules. [Link]

-

Semantic Scholar. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. semanticscholar.org. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

Khattab, S. N., & El-Faham, A. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet for this compound. aapptec.com. [Link]

-

Mandal, B., et al. (2014). Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. prepchem.com. [Link]

-

Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry. [Link]

-

Mandal, B., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]

-

ResearchGate. (2022). (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. researchgate.net. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. emdmillipore.com. [Link]

-

Albericio, F., & Subiros-Funosas, R. (2012). This compound. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

ResearchGate. (2025). ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis. researchgate.net. [Link]

-

PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

-

Li, J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. oxymapure.com [oxymapure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. bachem.com [bachem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 11. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 12. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. digital.csic.es [digital.csic.es]

- 19. pubs.acs.org [pubs.acs.org]

- 20. prepchem.com [prepchem.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. aksci.com [aksci.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Ascendancy of Oxyma in Modern Organic Synthesis: A Technical Guide to a Safer, More Efficient Era of Amide Bond Formation

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the formation of the amide bond remains a cornerstone reaction. For decades, the field relied upon coupling additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, HOAt, to facilitate these crucial transformations. While effective, these reagents harbor significant, well-documented safety risks, including thermal instability and explosive potential. This guide details the pivotal role of Ethyl 2-cyano-2-(hydroxyimino)acetate, known commonly as Oxyma, a reagent that has revolutionized the field by offering a demonstrably safer, and often more efficient, alternative. We will explore the mechanistic underpinnings of Oxyma's efficacy, provide comparative data against its predecessors, detail its expanding applications beyond peptide chemistry, and furnish actionable protocols for its implementation in the laboratory.

The Challenge of Amide Bond Formation: A Historical Perspective

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring harsh conditions that are incompatible with sensitive and complex molecules, such as peptides and pharmaceuticals. The advent of carbodiimide activators, like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), provided a path to activating the carboxylic acid in situ. However, this activation is not without its own challenges. The primary reactive species formed, the O-acylisourea intermediate, is highly reactive but also notoriously unstable.[1][2][3] It is prone to two major deleterious pathways:

-

Racemization: For chiral carboxylic acids, particularly α-amino acids, the highly activated intermediate can facilitate the deprotonation of the α-carbon. This leads to the formation of a planar oxazolone intermediate, which upon nucleophilic attack by the amine, results in a loss of stereochemical integrity—a catastrophic outcome in drug development.[3][4]

-

N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][5] This terminates the desired reaction, reduces yield, and introduces a significant purification challenge.

To mitigate these issues, a class of compounds known as "additives" was introduced. These reagents, such as HOBt, were designed to intercept the fleeting O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester. This strategy proved immensely successful, dramatically improving yields and suppressing racemization. However, the tragic irony was that the solution to a chemical problem introduced a severe physical one: the benzotriazole core of HOBt and HOAt is an energetic functional group, rendering these compounds thermally unstable and potentially explosive.[6][7] This critical safety liability spurred the search for a new class of additives, culminating in the widespread adoption of Oxyma.[8]

Oxyma: Structure, Mechanism, and Superiority

Introduced in 2009, Oxyma (this compound) emerged as a transformative solution.[8] Its efficacy is rooted in its unique electronic structure, which provides a potent combination of acidity and nucleophilicity without the inherent instability of benzotriazoles.

Mechanism of Action

Oxyma's role in a carbodiimide-mediated coupling reaction follows a well-defined pathway that enhances efficiency and preserves chirality.[1]

-

Carboxylic Acid Activation: The carboxylic acid first reacts with a carbodiimide (e.g., DIC) to form the highly reactive O-acylisourea intermediate.[1][9]

-

Active Ester Formation: Oxyma, acting as a potent nucleophile via its hydroxyimino group, rapidly intercepts the O-acylisourea. This forms a highly reactive Oxyma active ester and a soluble urea byproduct (e.g., diisopropylurea).[1]

-

Nucleophilic Acyl Substitution: The incoming amine nucleophile then attacks the carbonyl carbon of the Oxyma ester. The Oxyma moiety is an excellent leaving group, facilitated by its acidity (pKa ≈ 4.60, similar to HOBt), leading to the efficient formation of the desired amide bond and the regeneration of Oxyma.[4][10][11]

The key to Oxyma's success lies in the nature of the Oxyma ester intermediate. It is reactive enough to be readily attacked by the amine but significantly less prone to racemization than the initial O-acylisourea intermediate.[1][7]

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle of Oxyma in carbodiimide-mediated amide bond formation.

Caption: Mechanism of Oxyma-assisted amide bond formation.

Comparative Analysis: Oxyma vs. Benzotriazole Additives

The transition from HOBt/HOAt to Oxyma is justified by compelling advantages in safety, efficiency, and cost.

Safety Profile

This is the most critical differentiator. Anhydrous HOBt and HOAt are classified as explosive materials, with thermal decomposition risks that pose significant hazards during storage, handling, and scale-up.[6][7] In contrast, Oxyma exhibits a vastly superior safety profile.

-

Thermal Stability: Calorimetry studies show that Oxyma has a higher decomposition onset temperature and a much lower, more controlled energy release compared to the rapid, highly exothermic decomposition of benzotriazoles.[6][7]

-

Mechanical Sensitivity: Oxyma is significantly less sensitive to mechanical stimuli like impact and friction.[6]

-

Regulatory Status: The explosive nature of HOBt has led to severe shipping and handling restrictions, making it difficult and expensive to procure.[4][8] Oxyma is not subject to these restrictions, ensuring a more reliable and economical supply chain.

Performance and Efficiency

While safety was the primary driver for its development, Oxyma's performance is often equal or superior to its predecessors, particularly in challenging syntheses.[2][12][13]

-

Racemization Suppression: Numerous studies have shown Oxyma to be a remarkable racemization suppressor, frequently outperforming both HOBt and even the highly regarded HOAt in demanding fragment couplings and with racemization-prone amino acids.[4][7][14]

-

Coupling Efficiency: Oxyma consistently promotes high coupling yields, comparable to HOAt and superior to HOBt.[1][13] This efficiency reduces the need for excess reagents and multiple coupling cycles, minimizing waste and improving process economy.[1]

-

Greener Chemistry: Oxyma's stability and high efficiency align with the principles of green chemistry. It performs well in a range of "greener" solvents and its use often leads to cleaner reaction profiles, simplifying purification.[1][15]

Data Presentation: Additive Comparison

| Feature | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) | Oxyma (this compound) |

| Safety Profile | Poor: Thermally unstable, explosive hazard[6][7] | Poor: Thermally unstable, explosive hazard[12][16] | Excellent: Not explosive, high thermal stability[1][6][8] |

| pKa | 4.60[4][11] | 3.28[11][17] | 4.60[4][10][11] |

| Racemization Suppression | Good | Excellent | Excellent / Superior[4][7][14] |

| Coupling Efficiency | Good | Excellent | Excellent / Superior[1][13][16] |

| Cost & Availability | High cost, restricted shipping[4] | Very high cost, restricted shipping | Economical, readily available[12] |

Experimental Protocols: Implementing Oxyma in Practice

The integration of Oxyma into standard laboratory workflows is straightforward, as it can often be used as a direct replacement for HOBt.

General Protocol for Solution-Phase Amide Coupling

This protocol describes a typical procedure for coupling a carboxylic acid and an amine in solution using DIC/Oxyma.

-

Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF, DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add the carbodiimide (e.g., DIC, 1.1 equiv) dropwise while stirring.

-

Pre-activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 5-15 minutes. This pre-activation step ensures the complete formation of the Oxyma active ester.

-

Amine Addition: Add the amine (1.0 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIEA, 1.0 equiv) to liberate the free amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Work-up: Upon completion, filter off any precipitated urea. The filtrate can then be subjected to a standard aqueous work-up (e.g., washing with dilute acid, base, and brine) followed by drying and solvent evaporation.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow Visualization

Caption: Standard workflow for Oxyma-mediated solution-phase coupling.

Beyond the Amide Bond: Expanding Applications and Derivatives

The success of Oxyma as an additive has spurred the development of a new generation of "stand-alone" coupling reagents where the Oxyma moiety is integrated directly into the reagent's structure.

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): This uronium salt is one of the most popular Oxyma-based reagents.[2][18] It offers high coupling efficiencies, low racemization, and enhanced solubility.[16][18] COMU is particularly valued for its high reactivity, often allowing for faster reaction times.[16][19]

Furthermore, the application of Oxyma is not limited to peptide synthesis. It has proven effective in the broader context of organic synthesis for the creation of:

Conclusion and Future Outlook

Oxyma has firmly established itself as the modern standard for coupling additives in organic synthesis. Its impeccable safety profile addresses the critical failing of its benzotriazole-based predecessors, while its chemical efficiency often meets or exceeds the previous gold standard. For researchers, scientists, and drug development professionals, the adoption of Oxyma and its derivatives is not merely a substitution but an upgrade—a move towards safer, more efficient, reliable, and greener synthetic methodologies. As the demand for complex synthetic molecules continues to grow, the foundational role of Oxyma in enabling their construction is set to expand, cementing its legacy as a pivotal innovation in modern chemistry.

References

- Oxyma as an additive in green solid-phase peptide synthesis. (2025). Vertex AI Search.

- Boc-Oxyma: A Safer Alternative to HOBt and HOAt in Peptide Synthesis. (2025). Benchchem.

- Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Organic Letters.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives.

- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme E-Books & E-Journals.

- DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.

- Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents. (2025). Benchchem.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived

- Ethyl cyanohydroxyiminoacet

- Oxyma vs. HOAt: A Comprehensive Comparison of Peptide Coupling Efficiency. (2025). Benchchem.

- Ethyl cyanohydroxyiminoacet

- Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. (2023).

- Best peptide coupling method in DMF? (2024). r/Chempros - Reddit.

- A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in W

- Novabiochem®. Merck Millipore.

- This compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. (2025).

- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Synthesis.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022).

- Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry.

- 3 - Organic Syntheses Procedure. Organic Syntheses.

- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2022). PMC - NIH.

- OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)

- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Semantic Scholar.

-

Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[1]. Scilit.

- A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water. (2025).

- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.

Sources

- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 11. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scilit.com [scilit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. digital.csic.es [digital.csic.es]

- 16. bachem.com [bachem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-cyano-2-(hydroxyimino)acetate: A Technical Guide to Synthesis, Mechanism, and Application

Introduction: The Rise of a Safer, More Efficient Coupling Additive

In the landscape of modern drug discovery and development, particularly in the realm of peptide and small molecule synthesis, the pursuit of efficiency, safety, and purity is paramount. For years, reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standard as coupling additives in carbodiimide-mediated amide bond formation. However, their inherent explosive nature posed significant safety risks in handling and storage[1][2]. This critical challenge paved the way for the development and widespread adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma[1][3].

This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its mechanistic role in enhancing coupling reactions and its diverse applications in pharmaceutical development. As a non-explosive and highly effective alternative, Oxyma has demonstrated a remarkable capacity to suppress racemization and improve coupling efficiency, making it an indispensable tool for researchers and scientists in the field[2][4][5]. This document will delve into the technical nuances of its preparation, elucidate the chemical principles governing its function, and present its practical utility with scientifically grounded insights.

Physicochemical Properties: A Snapshot

A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical characteristics of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₃ | [4][6] |

| Molecular Weight | 142.11 g/mol | [4][6] |

| Appearance | White to light yellow crystalline solid or powder | [4] |

| Melting Point | 130-132 °C | [1] |

| pKa | 4.60 | [3][4][5] |

| Solubility | Soluble in DMF, NMP, CH₃CN, DCM, and H₂O; Partially soluble in toluene | [3][4][7] |

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound is a relatively straightforward process involving the nitrosation of ethyl cyanoacetate[3][4]. The choice of acidic medium and careful control of reaction parameters are crucial for achieving high yield and purity.

Reaction Workflow

The overall synthetic scheme is as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Acetic Acid Method)

This protocol is a widely adopted method that yields the product in high purity[4].

Materials:

-

Ethyl cyanoacetate (C₅H₇NO₂)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ethanol or Ethyl acetate (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Solutions: In a round-bottom flask, dissolve ethyl cyanoacetate in glacial acetic acid. In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Reaction Setup: Cool the ethyl cyanoacetate solution in an ice bath to a temperature of 0-5°C with continuous stirring.

-

Nitrosation Reaction: Slowly add the aqueous sodium nitrite solution to the cooled ethyl cyanoacetate solution. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

-

Scientific Rationale: The slow addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This ensures a higher yield of the desired product.

-

-

pH Control: It is crucial to maintain the reaction pH at approximately 4.5.

-

Scientific Rationale: This pH is optimal for the nitrosation reaction and minimizes the hydrolysis of the ethyl ester group of both the starting material and the product, which can occur under more acidic or basic conditions[3].

-

-

Reaction Completion and Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion. The product may begin to precipitate as yellow crystals of its sodium derivative[8][9].

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Acidification and Extraction (if necessary): If the sodium salt is isolated, it should be dissolved in dilute hydrochloric acid (e.g., 2N HCl) to protonate the oxime. The product can then be extracted with an organic solvent like diethyl ether[8].

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound as a white to light yellow crystalline solid[3][4].

Mechanism of Action in Peptide Coupling: Suppressing Racemization and Enhancing Efficiency

The primary application of this compound is as a coupling additive in carbodiimide-mediated peptide synthesis[4][5]. Its mechanism of action is centered around the in situ formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone Oxyma-ester.

The Carbodiimide Coupling Pathway with Oxyma

Caption: Mechanism of Oxyma in carbodiimide-mediated peptide coupling.

The pronounced acidity of Oxyma (pKa 4.60) allows it to effectively neutralize the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions[4][5]. The key steps are:

-

Activation of the Carboxylic Acid: The carboxylic acid group of the amino acid reacts with a carbodiimide (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate[10].

-

Formation of the Oxyma-Ester: This unstable O-acylisourea intermediate is prone to racemization and other side reactions. Oxyma rapidly intercepts this intermediate to form a more stable and highly reactive Oxyma-ester[11].

-

Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid or peptide chain then attacks the carbonyl carbon of the Oxyma-ester, leading to the formation of the desired peptide bond and the regeneration of Oxyma[11].

This pathway effectively circumvents the accumulation of the racemization-prone O-acylisourea intermediate, resulting in higher yields and optical purity of the final peptide product[2][5].

Applications in Drug Development

The utility of this compound extends beyond standard peptide synthesis, finding applications in various facets of drug development.

Peptide Synthesis

Oxyma, in conjunction with carbodiimides like DIC, has been shown to be superior to HOBt/DIC in terms of both yield and purity for the synthesis of complex peptides and α-ketoamide derivatives[5][12]. Its compatibility with both manual and automated solid-phase peptide synthesis (SPPS), including microwave-assisted protocols, makes it a versatile reagent in modern peptide chemistry[13].

Synthesis of Cephalosporin Antibiotics

Derivatives of this compound, such as ethyl (2Z)-2-cyano-2-methoxyiminoacetate, are crucial intermediates in the synthesis of the acyl side chains of third-generation cephalosporin antibiotics[14]. The methoxyimino group, in particular, imparts stability against β-lactamase enzymes, a common mechanism of bacterial resistance[14].

Green Chemistry

The development of Oxyma aligns with the principles of green chemistry. It serves as a safer, non-explosive alternative to benzotriazole-based additives, reducing handling and storage hazards[1][11]. Its high efficiency can also lead to reduced reagent excess and waste generation[11].

Safety and Handling

While significantly safer than HOBt and HOAt, proper laboratory safety protocols should always be followed when handling this compound. It is a combustible solid and may cause skin, eye, and respiratory irritation[15][16]. It is stable under recommended storage conditions and in common peptide synthesis solvents[7][15]. A notable consideration is the potential generation of hydrogen cyanide (HCN) from the reaction of Oxyma and DIC, particularly in DMF, which necessitates careful solvent selection and handling in a well-ventilated area[17].

Conclusion

This compound has firmly established itself as a cornerstone reagent in modern synthetic chemistry. Its discovery and development were driven by a critical need for safer and more efficient alternatives to traditional coupling additives. As detailed in this guide, its straightforward synthesis, well-understood mechanism of action in suppressing racemization, and broad applicability in peptide and pharmaceutical synthesis underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this versatile compound is not just beneficial but essential for the advancement of efficient and safe synthetic methodologies.

References

-

OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]

-

Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]

-

Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies Ltd. [Link]

-

Oxyma as an additive in green solid-phase peptide synthesis. Iris Biotech. [Link]

-

OxymaPure. CEM Corporation. [Link]

-

OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

-

Preparation of ethyl (hydroxyimino)cyanoacetate. PrepChem.com. [Link]

-

Ethyl cyanohydroxyiminoacetate. Grokipedia. [Link]

-

Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]

-

ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]

-

An unexpected involvement of ethyl-2-cyano-2-(hydroxyimino) acetate cleaved product in the promotion of the synthesis of nitriles from aldoximes: A mechanistic perception. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

-

Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. Wiley Online Library. [Link]

-

Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 12. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxymapure.com [oxymapure.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. aksci.com [aksci.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. researchgate.net [researchgate.net]

Key properties and structure of Ethyl 2-cyano-2-(hydroxyimino)acetate

An In-Depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Advanced Peptide Synthesis

Abstract

This compound, commonly known in the field as Oxyma, has emerged as a cornerstone additive in modern peptide synthesis.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a deep dive into its core properties, structure, and critical applications. We will explore the mechanistic rationale behind its efficacy as a racemization suppressant in carbodiimide-mediated coupling reactions, present validated synthesis protocols, and discuss its superior safety profile compared to traditional benzotriazole-based additives.[1][2] This document is structured to provide not only foundational knowledge but also actionable, field-proven insights to leverage Oxyma's full potential in both solution-phase and solid-phase peptide synthesis (SPPS).

Nomenclature and Molecular Structure

Correctly identifying a reagent is critical for reproducibility and safety. This compound is known by several names, and understanding its structure is key to appreciating its function.

-

Preferred IUPAC Name: Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate[2]

-

CAS Number: 3849-21-6[4]

-

Molecular Formula: C₅H₆N₂O₃[4]

-

SMILES: CCOC(=O)/C(=N\O)/C#N[2]

Structurally, the molecule's power lies in the synergistic electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups on the central carbon, which is double-bonded to a hydroxyimino (=N-OH) moiety.[5] This configuration is responsible for the pronounced acidity of the oxime proton, a critical feature for its mechanism of action.[2][5] In crystalline form, it exists as the oxime, but in a strongly basic solution, it can exist as the tautomeric nitroso isomer in its anionic form.[2]

Physicochemical Properties: A Comparative Overview

The utility of a reagent is defined by its physical and chemical properties. Oxyma's characteristics make it highly suitable for the conditions of peptide synthesis. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molar Mass | 142.11 g·mol⁻¹ | [2][4] |

| Appearance | White to light yellow crystalline solid or powder | [2][6][7] |

| Melting Point | 130-133 °C | [8][9] |

| pKa | 4.60 | [2][3][5] |

| Solubility | Soluble in DMF, DCM, NMP, MeCN; Partially soluble in Toluene and Water | [2][6][10] |

| Purity | Commercially available at >99% purity | [11] |

The most significant property here is the pKa of 4.60 .[2][3] This pronounced acidity, comparable to that of acetic acid, allows Oxyma to effectively protonate and neutralize the highly basic and reactive O-acylisourea intermediate formed during carbodiimide activation, which is the root cause of racemization.[2][12]

Synthesis and Purification: A Validated Protocol

The accessibility of Oxyma is enhanced by its straightforward synthesis from inexpensive starting materials.[2] The primary method is the nitrosation of ethyl cyanoacetate.[5][6] Below is a detailed, self-validating protocol that ensures high yield and purity.

Rationale for Method Selection

The chosen method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium.[6] The causality behind the choice of acid and pH control is critical:

-

Acidic Medium: Acetic acid is commonly used to generate nitrous acid (HNO₂).[8]

-

pH Control: Maintaining a pH of approximately 4.5 is paramount.[2] A more basic environment would lead to the rapid hydrolysis of the ethyl ester functionality, drastically reducing the yield. A buffered system can achieve near-quantitative yields.[2]

Experimental Protocol: Acetic Acid Method

Materials:

-

Ethyl cyanoacetate (1 equivalent)

-

Sodium nitrite (1.2 equivalents)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol or Ethyl Acetate (for recrystallization)

Step-by-Step Procedure:

-

Preparation of Nitrite Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite in deionized water.

-

Preparation of Cyanoacetate Solution: In a separate flask, dissolve ethyl cyanoacetate in glacial acetic acid.[6]

-

Reaction Setup: Place the flask containing the ethyl cyanoacetate solution in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.

-

Controlled Addition: Slowly add the aqueous sodium nitrite solution dropwise to the stirred, cooled ethyl cyanoacetate solution. The key here is to maintain the internal temperature below 5 °C to control the exothermic reaction and prevent side reactions.[6]

-

Reaction and Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The product, this compound, will begin to precipitate as a pale yellow or white solid.[6][13]

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual salts and acid.

-

Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the pure product.[2]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield of pure white crystals is typically around 87%.[2][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Oxyma.

Mechanism of Action in Peptide Coupling

Oxyma's primary role is as an additive in carbodiimide-mediated peptide synthesis.[10] Its function is to intercept the highly reactive O-acylisourea intermediate, preventing it from rearranging into an inactive N-acylurea or, more critically, from promoting the racemization of the activated amino acid via an oxazolone intermediate.[3]

The Mechanistic Steps:

-

Activation: A carboxyl group (from an N-protected amino acid) reacts with a carbodiimide (e.g., DIC, EDCI) to form the highly reactive O-acylisourea.[3][12]

-

Interception by Oxyma: Before this unstable intermediate can rearrange or cause racemization, the acidic Oxyma rapidly reacts with it.[12] This forms a new, more stable active ester (an O-Oxyma ester) and releases the carbodiimide as a harmless urea byproduct.

-

Peptide Bond Formation: The incoming amine (from the N-terminus of the growing peptide chain) attacks the carbonyl carbon of the O-Oxyma active ester. This is a clean, efficient aminolysis reaction that forms the desired peptide bond and regenerates Oxyma, which can theoretically participate in the cycle again.[5]

This mechanism effectively channels the reaction toward the desired product, significantly suppressing the two most common side reactions: racemization and N-acylurea formation.[2][3]

Peptide Coupling Mechanism Diagram

Caption: Mechanism of Oxyma in peptide coupling.

Applications and Advantages in Drug Development

Oxyma has become widely adopted in both academic and industrial settings for several compelling reasons.[2]

-

High Coupling Efficiency: It demonstrates impressive coupling efficiency, comparable or even superior to HOAt, especially in challenging couplings like those involving sterically hindered amino acids.[2][14]

-

Superior Racemization Suppression: It is highly effective at preserving the chiral integrity of amino acids during activation, a non-negotiable requirement in drug development.[2][14]

-

Enhanced Safety Profile: This is perhaps its most significant advantage. Unlike the benzotriazole-based additives HOBt and HOAt, which are known to have explosive properties under certain conditions, Oxyma exhibits markedly slower thermal decomposition and poses a significantly lower explosion risk.[1][2] This makes it a "greener" and safer alternative, simplifying handling, storage, and regulatory compliance.

-

Versatility: Oxyma is effective in both solution-phase and automated solid-phase peptide synthesis (SPPS) and is compatible with all common carbodiimides and solvent systems.[2][10]

Safety and Handling

While safer than its predecessors, this compound is still a hazardous chemical that requires proper handling.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][17][18]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[7][16]

-

Conclusion

This compound (Oxyma) represents a significant advancement in the field of peptide chemistry. Its combination of high coupling efficiency, excellent racemization suppression, and a vastly improved safety profile has established it as the additive of choice for carbodiimide-mediated amide bond formation. For researchers and professionals in drug development, mastering the use of Oxyma is not just a matter of best practice but a crucial step towards safer, more efficient, and more reliable synthesis of complex peptide-based therapeutics.

References

-

Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]

-

PubChem, National Institutes of Health. Ethyl cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6400537. [Link]

-

PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]

-

Ark Pharma Scientific Limited. ethyl (E)-2-cyano-2-(hydroxyimino)acetate. [Link]

-

PubChem, National Institutes of Health. This compound | C5H6N2O3 | CID 6399078. [Link]

-

nsj prayoglife. This compound, Oxyma > 99%. [Link]

-

Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]

-

PrepChem.com. Preparation of ethyl (hydroxyimino)cyanoacetate. [Link]

-

Carl ROTH. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. [Link]

-

AAPPTec, LLC. Safety Data Sheet. [Link]

-

Grokipedia. Ethyl cyanohydroxyiminoacetate. [Link]

-

ResearchGate. Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. [Link]

-

ResearchGate. ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive. [Link]

-

ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

-

ResearchGate. An unexpected involvement of ethyl-2-cyano-2-(hydroxyimino) acetate cleaved product. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 3. oxymapure.com [oxymapure.com]

- 4. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 56503-39-0 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g, CAS No. 3849-21-6 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. Oxyma - Enamine [enamine.net]

- 11. prayoglife.com [prayoglife.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. aksci.com [aksci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. peptide.com [peptide.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Understanding the acidity and pKa of Oxyma

An In-Depth Technical Guide to the Acidity and pKa of Ethyl Cyano(hydroxyimino)acetate (Oxyma)

Abstract

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma or OxymaPure®, has become an indispensable tool in modern peptide synthesis and broader amide bond formation. Its efficacy is intrinsically linked to its acidity, quantified by its pKa value. This guide provides a detailed examination of the chemical principles governing Oxyma's acidity, its precise pKa, and the profound implications for its mechanism of action as a coupling additive. We will explore the structural basis for its acidity, compare it with other common additives, and detail an experimental protocol for pKa determination, offering researchers and drug development professionals a comprehensive understanding of this critical reagent.

Introduction: The Rise of Oxyma in Peptide Chemistry

The synthesis of peptides, a cornerstone of drug discovery and materials science, relies on the efficient and stereochemically pure formation of amide bonds. A significant breakthrough in this field was the introduction of coupling additives to be used with carbodiimides. For decades, N-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), were the gold standards. However, the thermal instability and explosive nature of these benzotriazole-based compounds posed significant safety risks.

This led to the adoption of Oxyma, an oxime-based additive, as a superior alternative.[1][2] Oxyma, or Ethyl (hydroxyimino)cyanoacetate, not only matches the performance of HOBt in suppressing racemization and improving coupling efficiency but also offers a vastly improved safety profile, being non-explosive and thermally stable.[2][3] Its widespread adoption is a testament to its effectiveness and safety, making a deep understanding of its physicochemical properties, particularly its acidity, essential for its optimal use.

The Fundamental Role of Acidity and pKa in Coupling Reactions

In the context of peptide coupling, the "acidity" of an additive is its ability to donate the proton from its hydroxyl group. This property is quantified by the pKa , the negative logarithm of the acid dissociation constant (Ka).

pKa = -log₁₀(Ka)

A lower pKa value signifies a stronger acid, meaning the compound more readily releases its proton. The conjugate base that remains is therefore more stable and functions as a better leaving group. This is the crux of how coupling additives work: the additive's anion replaces the carbodiimide-activated carboxylic acid, forming a new active ester intermediate. The reactivity of this intermediate is directly related to the acidity (and thus the leaving group ability) of the additive.[4][5] A well-calibrated pKa is critical:

-

Too high (weak acid): The resulting active ester is not reactive enough for efficient aminolysis, leading to slow reactions and low yields.

-

Too low (very strong acid): The active ester can be overly reactive, potentially leading to side reactions.

Therefore, an optimal pKa provides a delicate balance, creating an active ester that is stable enough to prevent side reactions and suppress racemization, yet reactive enough to ensure efficient coupling.

The Acidity of Oxyma: A Structural Perspective

Oxyma exhibits a pronounced acidity for an oxime, with a reported pKa of 4.60 .[1][3][6] This value is identical to that of HOBt, explaining its comparable performance in many applications.[3][4] This acidity arises from the unique electronic environment of the oxime's hydroxyl group.

The chemical structure of Oxyma features two powerful electron-withdrawing groups attached to the same carbon as the hydroxyimino group:

-

A Cyano Group (-C≡N): The nitrile is strongly electron-withdrawing through both induction and resonance.

-

An Ethyl Ester Group (-COOEt): The carbonyl of the ester is also strongly electron-withdrawing.

These groups pull electron density away from the N-OH bond, weakening it and stabilizing the resulting oxyanion after deprotonation. This delocalization of the negative charge across the molecule makes the conjugate base exceptionally stable, thus making the parent molecule more acidic.

Caption: Ionization equilibrium of Oxyma, showing the acidic proton.

Mechanism of Action: How Acidity Drives Performance

Oxyma's role as a coupling additive is to intercept the highly reactive O-acylisourea intermediate formed between a carboxylic acid and a carbodiimide (e.g., DIC, DCC). Its pKa of 4.60 is central to this process.

The workflow proceeds as follows:

-

Activation: The carboxyl group of an N-protected amino acid attacks the carbodiimide, forming a highly unstable and reactive O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation and can rearrange into an inactive N-acylurea.[7]

-

Interception: The Oxyma anion (present at equilibrium) acts as a nucleophile, attacking the O-acylisourea intermediate.

-

Active Ester Formation: This attack displaces the isourea as a leaving group, forming a more stable but still highly reactive Oxyma active ester.[2]

-

Aminolysis: The incoming amine (from another amino acid or peptide) attacks the Oxyma active ester. The Oxyma anion is an excellent leaving group due to its stability (a consequence of the low pKa), leading to the efficient formation of the desired peptide bond.

By rapidly converting the transient O-acylisourea into a more manageable active ester, Oxyma minimizes the concentration of the species responsible for racemization and other side reactions.[1][7]

Caption: Mechanism of Oxyma-mediated peptide coupling.

Comparative Analysis of Coupling Additives

The effectiveness of Oxyma is best understood when compared to other additives. Its pKa provides a balance of reactivity and safety that is often superior to the alternatives.

| Additive | Chemical Name | pKa | Key Characteristics |

| OxymaPure® | Ethyl cyano(hydroxyimino)acetate | 4.60[1][3][6] | High efficiency, low racemization, excellent safety profile (non-explosive).[1] |

| HOBt | 1-Hydroxybenzotriazole | 4.60[4][8] | Classic additive, effective but with significant explosion hazard. |

| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28[4][8] | More acidic and reactive than HOBt/Oxyma, but also explosive. |

| Oxyma-B | 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-trione | ~7.1 (Calculated) | Less acidic than OxymaPure, but shows excellent racemization suppression, possibly due to catalytic effects from its structure.[7][8] |

This comparison highlights Oxyma's position as an ideal additive. It matches the acidity and performance of the classical standard, HOBt, while completely avoiding the associated safety risks. While HOAt is more acidic, the practical benefits of this increased reactivity are often outweighed by its hazardous nature.

Experimental Protocol: pKa Determination by Potentiometric Titration

The determination of a precise pKa value is a foundational experiment in physical chemistry. Potentiometric titration is a robust and accurate method for this purpose.[9][10][11] This protocol outlines a self-validating system for determining the pKa of a weak acid like Oxyma.

Objective: To determine the pKa of Oxyma by titrating a solution of the compound with a standardized strong base and monitoring the pH.

Materials & Equipment:

-

Oxyma (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, degassed water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel or water bath (25°C)

-

Class A burette (10 or 25 mL)

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at 25°C.[9][10]

-

Sample Preparation:

-

Titration Setup:

-

Place a precise volume (e.g., 50.0 mL) of the Oxyma solution into the reaction vessel.

-

Immerse the pH electrode and a temperature probe into the solution.

-

Begin gentle stirring. Allow the initial pH reading to stabilize.

-

Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements.[9][10]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue adding titrant until the pH has risen significantly past the expected equivalence point (for Oxyma, this will be well into the basic region, e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

-

At the half-equivalence point, the concentrations of the protonated acid (Oxyma) and its conjugate base (Oxyma anion) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .[9]

-

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of Oxyma, characterized by a pKa of 4.60, is the cornerstone of its function as a premier coupling additive. This acidity is a direct result of its molecular structure, where potent electron-withdrawing groups stabilize its conjugate base, making it an excellent leaving group. This property allows Oxyma to efficiently mediate amide bond formation via a stable active ester intermediate, providing high yields while critically suppressing racemization. Its performance, combined with its superior safety profile over hazardous benzotriazole-based reagents, firmly establishes Oxyma as an authoritative and indispensable reagent in modern synthetic chemistry.

References

-

Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]

-

Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

-

Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (PMC). [Link]

-

Musil, K., et al. (2016). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. ResearchGate. [Link]

-

Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]

-

El-Faham, A., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis. [Link]

-

Bio-Synthesis Inc. (2025). Oxyma as an additive in green solid-phase peptide synthesis. [Link]

-

Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Institutes of Health (PMC). [Link]

-

Zhang, J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. [Link]

-

Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]

-

Avcı, K., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. 肽偶联剂选择指南 [sigmaaldrich.com]

- 6. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A New Era in Peptide Synthesis: The Ascendance of Non-Explosive Coupling Additives

An In-depth Technical Guide to the History, Chemistry, and Application of Oxyma and its Derivatives

Abstract

For decades, the synthesis of peptides, a cornerstone of drug discovery and biomedical research, relied on coupling additives that, while effective, posed significant safety risks due to their explosive nature. This guide provides a comprehensive exploration of the evolution of non-explosive coupling additives, with a primary focus on Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. We will delve into the historical context that necessitated the development of safer alternatives to benzotriazole-based reagents like HOBt, dissect the chemical properties and mechanistic action of Oxyma, and provide detailed, field-proven protocols for its application in modern peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows with a focus on safety, efficiency, and stereochemical integrity.

The Historical Imperative for Safer Coupling Additives